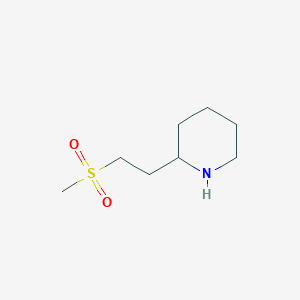
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one
Overview
Description
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6BrFN2O and its molecular weight is 257.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Research
8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one serves as an important intermediate in the synthesis of drugs used for treating colon and rectal cancers. He Zheng-you (2010) elaborates on the synthesis of this compound to investigate Raltitrexed, a chemotherapy drug, better and optimize its production method, providing a high yield through a synthetic methodology (He Zheng-you, 2010).
Drug Synthesis Optimization
The compound is also a key intermediate in drug discoveries, as described by K. Nishimura and T. Saitoh (2016). They demonstrate the improvement of the original synthetic route for a related compound by reducing isolation processes, thereby enhancing yield and maintaining purity, which aids in quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Biological Activity Studies
Sahu et al. (2008) synthesized Schiff bases from 6-bromo-2-methylquinazolin-4(3H)-ones and investigated their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities. Notably, some compounds exhibited significant analgesic and anti-inflammatory activities (Sahu et al., 2008).
Synthesis of Schiff Bases
Sayyed et al. (2006) focused on direct halogenation to produce 6-iodo/bromo 3-amino-2-methylquinazolin-4(3H)-ones and their Schiff base derivatives. They emphasized the high yields and bioactivity study of the synthesized Schiff bases (Sayyed et al., 2006).
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) reported on the synthesis of 2,3-disubstituted-4(3H)-quinazolinones under microwave irradiation and solvent-free conditions. This process includes 6-Bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one as a characterized compound (Mohammadi & Hossini, 2011).
Hypotensive Agents
Kumar et al. (2003) explored the synthesis of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, evaluating them as hypotensive agents. They discovered that these compounds exhibited significant blood pressure-lowering activity (Kumar et al., 2003).
Antiviral and Cytotoxic Activities
Selvam et al. (2010) synthesized novel quinazolin-4(3H)-one derivatives and evaluated them for antiviral activity against HIV, HSV, and vaccinia viruses, with some compounds showing distinct activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antimicrobial Activity Studies
Patel et al. (2006) discussed the synthesis of newer quinazolinones with potential antimicrobial activity, highlighting their use in treating infections (Patel et al., 2006).
Properties
IUPAC Name |
8-bromo-6-fluoro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUJGOMEEXESRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252692 | |
| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352717-91-9 | |
| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352717-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-fluoro-2-methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)











